

# Validating the long-term cardiovascular benefits of Acarbose in clinical data

Author: BenchChem Technical Support Team. Date: December 2025



# Acarbose and Cardiovascular Health: A Data-Driven Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The long-term cardiovascular benefits of **acarbose**, an alpha-glucosidase inhibitor, have been a subject of extensive clinical investigation. This guide provides a comprehensive comparison of **acarbose**'s performance against placebo and other standard-of-care alternatives in managing cardiovascular risk, supported by data from pivotal clinical trials and meta-analyses.

## Quantitative Comparison of Cardiovascular Outcomes

The following tables summarize the key cardiovascular outcomes from major clinical studies evaluating **acarbose**.

Table 1: **Acarbose** vs. Placebo in Patients with Impaired Glucose Tolerance (STOP-NIDDM Trial)



| Outcome                         | Acarbose<br>Group | Placebo<br>Group | Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | p-value |
|---------------------------------|-------------------|------------------|----------------------|------------------------------------|---------|
| Any<br>Cardiovascul<br>ar Event | 15/714            | 32/715           | 0.51                 | 0.28 - 0.95                        | 0.03    |
| Myocardial<br>Infarction        | 1/714             | 12/715           | 0.09                 | 0.01 - 0.72                        | 0.02    |
| New Cases<br>of<br>Hypertension | N/A               | N/A              | 0.66                 | 0.49 - 0.89                        | 0.0059  |

Data from the Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial.

Table 2: **Acarbose** vs. Placebo in Patients with Coronary Heart Disease and Impaired Glucose Tolerance (ACE Trial)

| Outcome                               | Acarbose<br>Group<br>(n=3272) | Placebo<br>Group<br>(n=3250) | Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | p-value |
|---------------------------------------|-------------------------------|------------------------------|----------------------|------------------------------------|---------|
| 5-point<br>MACE*                      | 470 (14.4%)                   | 479 (14.7%)                  | 0.98                 | 0.86 - 1.11                        | 0.73    |
| Cardiovascul<br>ar Death              | 157 (4.8%)                    | 170 (5.2%)                   | 0.92                 | 0.74 - 1.13                        | 0.42    |
| Non-fatal<br>Myocardial<br>Infarction | 133 (4.1%)                    | 131 (4.0%)                   | 1.01                 | 0.79 - 1.29                        | 0.92    |
| Non-fatal<br>Stroke                   | 105 (3.2%)                    | 100 (3.1%)                   | 1.05                 | 0.80 - 1.38                        | 0.74    |

MACE (Major Adverse Cardiovascular Events) was a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and



hospital admission for heart failure.[1][2]

Table 3: Acarbose vs. Placebo in Patients with Type 2 Diabetes (MeRIA Meta-Analysis)

| Outcome                         | Acarbose | Placebo | Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | p-value |
|---------------------------------|----------|---------|----------------------|------------------------------------|---------|
| Any<br>Cardiovascul<br>ar Event | 76/1248  | 88/932  | 0.65                 | 0.48 - 0.88                        | 0.0061  |
| Myocardial<br>Infarction        | 9/1248   | 19/932  | 0.36                 | 0.16 - 0.80                        | 0.0120  |

Data from the MEta-analysis of Risk Improvement under **Acarbose** (MeRIA), which included seven long-term trials.[3][4]

Table 4: Comparison with Standard-of-Care Alternatives (Meta-Analyses Data)

| Treatment Class       | Comparator         | Outcome                  | Risk/Odds Ratio<br>(95% CI) |
|-----------------------|--------------------|--------------------------|-----------------------------|
| Statins               | Placebo            | Major Coronary<br>Events | 0.73 (0.67 - 0.80)          |
| Stroke                | 0.82 (0.75 - 0.91) |                          |                             |
| All-Cause Mortality   | 0.85 (0.79 - 0.92) |                          |                             |
| ACE Inhibitors        | Placebo            | Composite CV outcome     | 0.83 (0.74 - 0.93)          |
| Myocardial Infarction | 0.81 (0.75 - 0.88) |                          |                             |
| Stroke                | 0.80 (0.68 - 0.93) | -                        |                             |
| All-Cause Mortality   | 0.91 (0.85 - 0.98) | -                        |                             |

Data from meta-analyses of large randomized controlled trials.[5][6]



## **Experimental Protocols**

Acarbose Cardiovascular Evaluation (ACE) Trial

- Study Design: A randomized, double-blind, placebo-controlled, phase 4 trial conducted in 176 hospital outpatient clinics in China.
- Patient Population: Chinese patients with established coronary heart disease and impaired glucose tolerance.
- Inclusion Criteria: Patients aged 50 years or older with a diagnosis of coronary heart disease and impaired glucose tolerance confirmed by an oral glucose tolerance test.
- Exclusion Criteria: Included a history of type 1 or type 2 diabetes, severe heart failure, or other serious medical conditions.
- Intervention: Patients were randomly assigned to receive either **acarbose** (50 mg three times daily) or a matching placebo, in addition to their standard cardiovascular secondary prevention therapy.
- Primary Outcome: A five-point composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure.
- Follow-up: The median follow-up period was 5.0 years.

Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial

- Study Design: An international, multicenter, double-blind, placebo-controlled, randomized trial.
- Patient Population: Individuals with impaired glucose tolerance.
- Inclusion Criteria: Subjects with impaired glucose tolerance as defined by the World Health Organization criteria.
- Intervention: Participants were randomized to receive either acarbose (100 mg three times daily) or placebo.



- Primary Outcome: Development of type 2 diabetes.
- Secondary Cardiovascular Outcomes: Included the incidence of cardiovascular events and hypertension.
- Follow-up: The mean follow-up was 3.3 years.[5]

MEta-analysis of Risk Improvement under Acarbose (MeRIA)

- Study Design: A meta-analysis of seven randomized, double-blind, placebo-controlled trials.
- Patient Population: Patients with type 2 diabetes.
- Inclusion Criteria: Trials with a minimum treatment duration of 52 weeks that evaluated acarbose against placebo in patients with type 2 diabetes and reported on cardiovascular events.
- Primary Outcome: Time to the first occurrence of a cardiovascular event.

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow of the **Acarbose** Cardiovascular Evaluation (ACE) trial.





Click to download full resolution via product page

Caption: Proposed signaling pathways of **acarbose**'s cardiovascular benefits.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. On the potential of acarbose to reduce cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes in statin treatment trials: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of large randomized controlled trials to evaluate the impact of statins on cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A meta-analysis reporting effects ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin-Receptor Blockers (ARBs) in Patients at High Risk of Cardiovascular Events: A Meta-Analysis of 10 Randomised Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the long-term cardiovascular benefits of Acarbose in clinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055426#validating-the-long-term-cardiovascular-benefits-of-acarbose-in-clinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com